molecular formula C23H30N2O3 B11389793 2-(3,4-dimethylphenoxy)-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide

2-(3,4-dimethylphenoxy)-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide

Cat. No.: B11389793
M. Wt: 382.5 g/mol
InChI Key: JNROTMTWMXGSKV-UHFFFAOYSA-N
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Description

2-(3,4-dimethylphenoxy)-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a dimethylphenoxy group, a methoxyphenyl group, and a pyrrolidinyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethylphenoxy)-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:

    Formation of the Dimethylphenoxy Intermediate: Reacting 3,4-dimethylphenol with an appropriate halogenating agent to form 3,4-dimethylphenoxy halide.

    Formation of the Methoxyphenyl Intermediate: Reacting 4-methoxyphenylamine with an appropriate acylating agent to form 4-methoxyphenylacetamide.

    Coupling Reaction: Combining the dimethylphenoxy intermediate with the methoxyphenyl intermediate under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

    Introduction of the Pyrrolidinyl Group: Reacting the coupled product with pyrrolidine under basic conditions to form the final compound.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethylphenoxy)-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert certain functional groups to alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction might yield alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethylphenoxy)-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide would depend on its specific biological target. Generally, such compounds might interact with specific enzymes, receptors, or ion channels, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-dimethylphenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide
  • 2-(3,4-dimethylphenoxy)-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]propionamide

Uniqueness

The uniqueness of 2-(3,4-dimethylphenoxy)-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide lies in its specific combination of functional groups, which can confer unique chemical and biological properties. For example, the presence of both the dimethylphenoxy and methoxyphenyl groups might enhance its binding affinity to certain biological targets, while the pyrrolidinyl group could influence its pharmacokinetic properties.

Properties

Molecular Formula

C23H30N2O3

Molecular Weight

382.5 g/mol

IUPAC Name

2-(3,4-dimethylphenoxy)-N-[2-(4-methoxyphenyl)-2-pyrrolidin-1-ylethyl]acetamide

InChI

InChI=1S/C23H30N2O3/c1-17-6-9-21(14-18(17)2)28-16-23(26)24-15-22(25-12-4-5-13-25)19-7-10-20(27-3)11-8-19/h6-11,14,22H,4-5,12-13,15-16H2,1-3H3,(H,24,26)

InChI Key

JNROTMTWMXGSKV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NCC(C2=CC=C(C=C2)OC)N3CCCC3)C

Origin of Product

United States

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